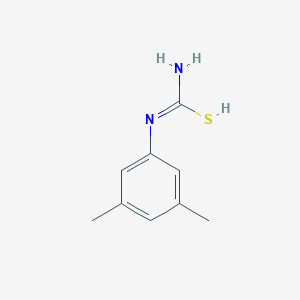
N'-(3,5-dimethylphenyl)carbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “N'-(3,5-dimethylphenyl)carbamimidothioic acid” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3,5-dimethylphenyl)carbamimidothioic acid involves specific chemical reactions and conditions. The preparation methods typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.
Host Inclusion Methods: Various methods are used to prepare host inclusion complexes, including the determination of the inclusion formation constant and analytical techniques to evidence host inclusion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods would depend on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
N'-(3,5-dimethylphenyl)carbamimidothioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield various substituted compounds.
Applications De Recherche Scientifique
N'-(3,5-dimethylphenyl)carbamimidothioic acid has several scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and mechanisms, providing insights into the behavior of similar compounds.
Biology: The compound is used in biological research to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential medicinal properties, including its use in drug development and therapeutic applications.
Industry: The compound is used in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N'-(3,5-dimethylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. The specific molecular targets and pathways involved depend on the application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N'-(3,5-dimethylphenyl)carbamimidothioic acid include other cyclodextrin inclusion complexes and host-guest complexes. These compounds share similar structural features and chemical properties.
Uniqueness
This compound is unique due to its specific inclusion complex formation with cyclodextrins, which enhances its solubility and stability. This property makes it particularly valuable in various applications, including drug delivery and chemical research.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
N'-(3,5-dimethylphenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAYHDJRYDSPJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(N)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C(N)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azanium;chloride](/img/structure/B7766652.png)






![4-[(4-Methylphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7766696.png)





